molecular formula C12H19NO3 B13899382 Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B13899382
M. Wt: 225.28 g/mol
InChI Key: OGBSSEYEKYIOTI-CABZTGNLSA-N
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Description

Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol CAS Number: 2382212-90-8 Purity: ≥97% (HPLC)

This bicyclic compound belongs to the class of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, characterized by a rigid norbornane-like scaffold. The (1R,4S) stereochemistry and the vinyl substituent at position 1 confer distinct reactivity and stereoelectronic properties, making it valuable in asymmetric synthesis and medicinal chemistry. It is commercially available as a heterocyclic building block, often used to introduce constrained proline-like motifs into drug candidates .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1R,4S)-1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C12H19NO3/c1-5-12-6-9(7-15-12)13(8-12)10(14)16-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-,12-/m0/s1

InChI Key

OGBSSEYEKYIOTI-CABZTGNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[221]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated analogs.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated bicyclic compounds. Substitution reactions can lead to the formation of amides, esters, or other functionalized derivatives.

Scientific Research Applications

Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Bicyclic Scaffold Variations

Analog 1 : tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₃
  • CAS : 905306-11-8
  • Key Difference : Lacks the vinyl substituent at position 1.
  • Application : Used as a precursor for hydroxylated proline analogs .
Analog 2 : (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₅NO₄
  • CAS : 113775-22-7
  • Key Difference : Contains a 3-oxo group instead of the vinyl substituent.
  • Research Finding : The ketone group enhances electrophilicity, facilitating nucleophilic additions at the α-position .

Functional Group Modifications

Analog 3 : tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₅NO₄
  • CAS : 848488-70-0
  • Key Difference : (1R,4R) stereochemistry and 3-oxo group.
  • Synthesis : Derived from intramolecular lactonization of cis-5-hydroxypipecolic acid derivatives .
Analog 4 : tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₄
  • CAS: Not listed
  • Key Difference : Hydroxymethyl substituent at position 1.
  • Application : Provides a handle for further functionalization via oxidation or esterification .

Heteroatom Substitutions

Analog 5 : tert-Butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • Molecular Formula: C₁₀H₁₅NO₃S
  • CAS : 1097305-07-1
  • Key Difference : Sulfur replaces oxygen in the 2-oxa ring.
  • Research Finding : The thia analog exhibits altered ring strain and electronic properties, impacting its reactivity in cross-coupling reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Stereochemistry
Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 2382212-90-8 C₁₂H₁₉NO₃ 225.28 Vinyl (C1) (1R,4S)
tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 905306-11-8 C₁₀H₁₇NO₃ 199.25 None (1S,4S)
(1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 113775-22-7 C₁₀H₁₅NO₄ 213.23 3-Oxo (1S,4S)
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 848488-70-0 C₁₀H₁₅NO₄ 213.23 3-Oxo (1R,4R)
tert-Butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 1097305-07-1 C₁₀H₁₅NO₃S 229.30 2-Thia, 3-Oxo Not specified

Table 2: Key Research Findings

Compound Reactivity/Application Reference
Target compound (1R,4S)-vinyl derivative Vinyl group enables Heck coupling or epoxidation for further diversification .
(1S,4S)-3-oxo analog 3-Oxo group participates in stereoselective aldol reactions to form β-hydroxy ketones .
(1R,4R)-3-oxo analog Used in asymmetric catalysis; lactone ring stabilizes transition states in enantioselective reductions .
2-Thia analog Enhanced ring-opening reactivity due to weaker C–S bond vs. C–O bond .

Critical Analysis of Structural and Functional Differences

  • Steric Effects : The vinyl group in the target compound introduces steric hindrance at C1, limiting nucleophilic attack at this position compared to unsubstituted analogs .
  • Electronic Effects : The 3-oxo analogs exhibit greater electrophilicity, enabling reactions like hydride reductions or Grignard additions, which are less feasible in the vinyl derivative .
  • Stereochemical Influence : (1R,4S) and (1R,4R) stereoisomers show divergent reactivity in asymmetric synthesis; e.g., the (1R,4R)-3-oxo derivative is preferred for synthesizing D-pipecolic acid lactones .

Biological Activity

Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 2382212-90-8) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥97% .

Biological Activity

The biological activity of this compound has been explored in various contexts, primarily focusing on its pharmacological properties and mechanisms of action.

Research indicates that compounds with similar bicyclic structures often interact with biological targets such as enzymes and receptors. The specific mechanism for this compound includes:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Modulation : There is evidence suggesting that it could modulate receptor activity, particularly in the central nervous system .

Cytotoxicity Studies

In vitro studies have shown that related bicyclic compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar scaffolds were tested against B16 melanoma cells and demonstrated submicromolar cytotoxicity . Further research is needed to determine the specific cytotoxic effects of this compound.

Data Tables

PropertyValue
CAS Number2382212-90-8
Molecular FormulaC12H19NO3
Molecular Weight225.29 g/mol
Purity≥97%

Comparative Analysis with Related Compounds

Compound NameBiological Activity
Tert-butyl (1R,4S)-1-vinyl-2-oxa...Potential enzyme inhibition
Related bicyclic compound ASignificant antiviral activity
Related bicyclic compound BCytotoxicity against cancer cells

Q & A

Q. How should stock solutions of this compound be prepared to ensure stability?

Stock solutions should be prepared in solvents where the compound exhibits sufficient solubility (e.g., DMSO). For a 10 mM solution, dissolve 2.13 mg of the compound in 1 mL of solvent. Aliquot and store at -80°C for up to 6 months or -20°C for 1 month to avoid freeze-thaw degradation. Pre-warming to 37°C and sonication may enhance solubility for viscous solvents .

Q. What are the critical parameters for structural validation via X-ray crystallography?

Single-crystal X-ray diffraction at 100 K revealed a mean C–C bond length of 0.006 Å and an R-factor of 0.052, confirming the bicyclic framework. The trans conformation of the peptide bond aligns carbonyl groups in the same direction, as observed in related lactone structures. Data refinement using SHELX software and ORTEP diagrams are recommended for visualizing bond angles and torsional strain.

Q. What solubility and storage conditions are optimal for experimental reproducibility?

The compound is stable in anhydrous DMSO but may degrade in aqueous buffers. Store lyophilized powder at -20°C under inert gas. For in vivo studies, prepare formulations using cyclodextrin or lipid-based carriers if aqueous insolubility arises .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and stereochemical purity?

A modified DCC-mediated coupling method with CS₂ in Et₂O at -10°C achieved 82% yield for a structurally analogous bicyclic amine. Key variables include stoichiometric control of coupling agents (e.g., DCC:amine = 1:1) and gradual warming to room temperature to minimize side reactions . Purification via silica gel chromatography (hexane:EtOAc = 90:10) enhances enantiomeric excess.

Q. What analytical techniques resolve stereochemical discrepancies in bicyclic scaffolds?

Comparative NMR (¹H/¹³C) and circular dichroism (CD) can distinguish (1R,4S) from (1S,4R) configurations. For example, vicinal coupling constants (J = 8–12 Hz in ¹H NMR) and NOE correlations between bridgehead protons confirm spatial orientation . X-ray crystallography remains the gold standard for absolute configuration assignment.

Q. How does solvent polarity affect the compound’s stability in catalytic reactions?

Stability assays in polar aprotic (DMF) vs. nonpolar (toluene) solvents show faster decomposition in DMF due to nucleophilic attack on the ester group. Monitor via HPLC-MS: retention time shifts ≥2 minutes indicate degradation. Use stabilizing additives (e.g., BHT) in reactive solvents .

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